

# Comprehensive Technical Guide: Stereochemistry and Biological Activity of $\gamma$ - Coniceine

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## Compound Focus: gamma-Coniceine

CAS No.: 1604-01-9

Cat. No.: S570344

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## Introduction and Chemical Identity

$\gamma$ -Coniceine ( $C_8H_{15}N$ ) is a pivotal **piperidine alkaloid** and a key toxic constituent of poison hemlock (*Conium maculatum* L.). This compound serves as a central biosynthetic intermediate for other hemlock alkaloids, including coniine and N-methylconiine [1] [2] [3]. Its molecular structure features a **2,3,4,5-tetrahydro-6-propylpyridine** backbone, which incorporates a chiral center, leading to stereoisomers with distinct biological properties [4]. The study of  $\gamma$ -coniceine is crucial for understanding structure-activity relationships in nicotinic acetylcholine receptor (nAChR) agonists and for developing targeted toxicological profiles and potential therapeutic applications.

### Molecular Characteristics:

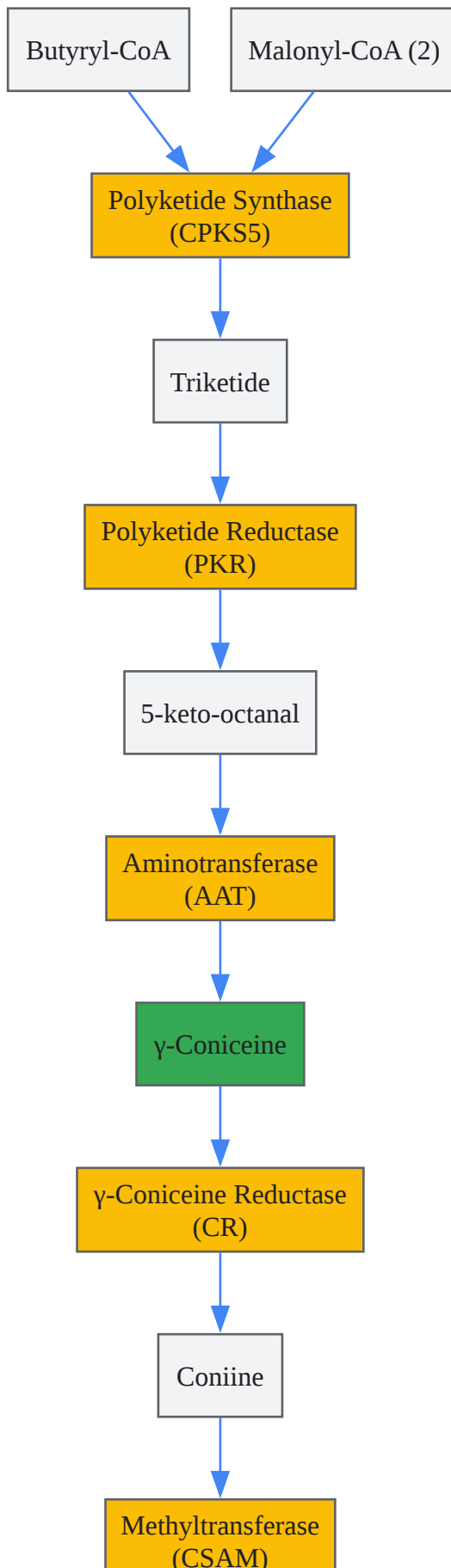
- **Chemical Formula:**  $C_8H_{15}N$
- **Average Mass:** 125.215 Da
- **Monoisotopic Mass:** 125.120449 Da
- **IUPAC Name:** 6-Propyl-2,3,4,5-tetrahydropyridine
- **CAS Registry Number:** 1604-01-9 [4]

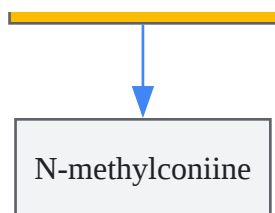
## Biosynthesis Pathway in *Conium maculatum*

The biosynthesis of  $\gamma$ -coniceine in poison hemlock involves a coordinated enzymatic pathway that transforms simple precursors into complex, biologically active alkaloids. Recent transcriptome studies have identified candidate genes encoding the enzymes responsible for these conversions [3] [5].

Table: Enzymes in the Proposed Coniine/Alkaloid Biosynthesis Pathway

Enzyme	EC Number	Reaction Catalyzed	Gene Candidates Identified
<b>Polyketide Synthase (CPKS5)</b>	-	Condensation of butyryl-CoA with 2 malonyl-CoA units to form triketide	CPKS5 [5]
<b>Polyketide Reductase (PKR)</b>	-	Reduction of triketide to 5-keto-octanal	In silico candidates identified [5]
<b>Aminotransferase (AAT)</b>	-	Transamination of 5-keto-octanal using L-alanine	In silico candidates identified [5]
<b><math>\gamma</math>-Coniceine Reductase (CR)</b>	-	Reduction of $\gamma$ -coniceine to coniine	In silico candidates identified [5]
<b>Methyltransferase (CSAM)</b>	-	N-methylation of coniine to N-methylconiine	In silico candidates identified [5]





## Biosynthetic Pathway of $\gamma$ -Coniceine and Related Alkaloids

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*Figure 1: Proposed biosynthetic pathway for  $\gamma$ -coniceine and related Conium alkaloids, highlighting key enzymatic steps and candidate genes identified through transcriptome analysis [3] [5].*

The pathway begins with the condensation of **butyryl-CoA** and two **malonyl-CoA** molecules catalyzed by a type III **polyketide synthase (CPKS5)**, forming a triketide intermediate [5]. This intermediate undergoes reductive modification by a **polyketide reductase (PKR)** to form **5-keto-octanal**. An **L-alanine:5-keto-octanal aminotransferase (AAT)** then catalyzes a transamination reaction, introducing nitrogen from L-alanine [5]. The resulting compound cyclizes spontaneously to form  **$\gamma$ -coniceine** through a non-enzymatic reaction [5]. Subsequently,  $\gamma$ -coniceine can be reduced by an NADPH-dependent  **$\gamma$ -coniceine reductase (CR)** to form **coniine**, or serve as a precursor for **N-methylconiine** through the action of **S-adenosyl-L-methionine:coniine methyltransferase (CSAM)** [5].

## Stereochemistry and Relative Toxicities

The stereochemical configuration of Conium alkaloids significantly influences their biological activity and toxicity. Comparative studies have demonstrated marked stereoselective differences in the potency of these compounds [1] [6].

*Table: Relative Potencies and Toxicities of Conium Alkaloids*

Compound	In Vitro Relative Potency (nAChR)	In Vivo Mouse LD <sub>50</sub> (mg/kg)	Stereochemical Preference
$\gamma$ -Coniceine	Highest	4.4	-
(-)-N-methylconiine	Intermediate	16.1	R-configuration

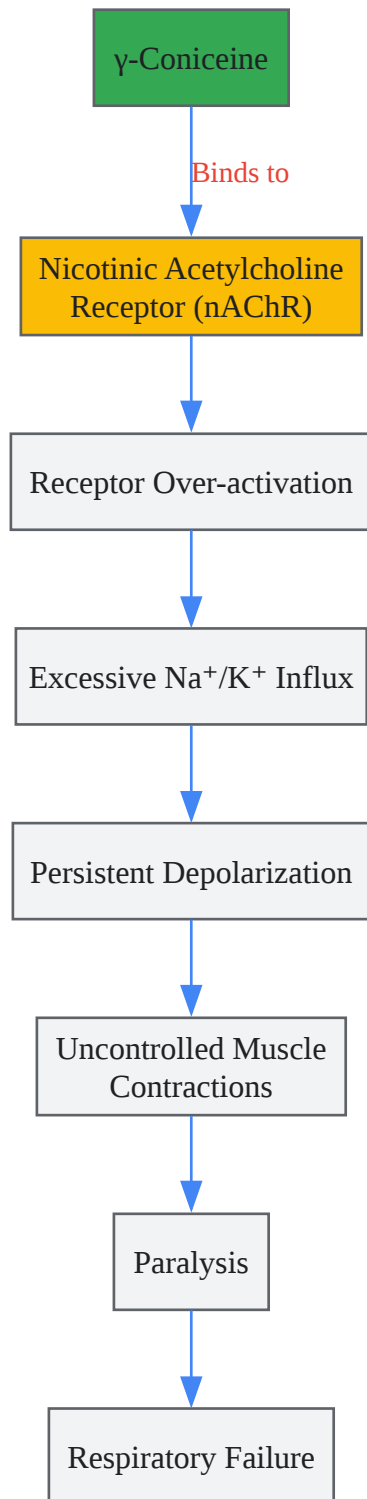
Compound	In Vitro Relative Potency (nAChR)	In Vivo Mouse LD <sub>50</sub> (mg/kg)	Stereochemical Preference
(±)-N-methylconiine	Intermediate	17.8	Racemic mixture
(+)-N-methylconiine	Lowest	19.2	S-configuration
(-)-coniine	-	-	More potent enantiomer
(+)-coniine	-	-	Less potent enantiomer

The rank order of **relative potencies** on cells expressing human fetal muscle-type nicotinic acetylcholine receptors was determined as: **γ-coniceine** > **(-)-N-methylconiine** > **(±)-N-methylconiine** > **(+)-N-methylconiine** [1] [6]. This hierarchy demonstrates that γ-coniceine is the most potent agonist among the Conium alkaloids tested, approximately 3-4 times more potent than the N-methylconiine enantiomers based on in vivo lethality data [1].

In vivo lethality studies using a mouse bioassay confirmed these stereoselective differences, with **γ-coniceine** exhibiting the highest toxicity (LD<sub>50</sub> 4.4 mg/kg), followed by the **(-)-enantiomer** of N-methylconiine (LD<sub>50</sub> 16.1 mg/kg), the **(±)-racemate** (LD<sub>50</sub> 17.8 mg/kg), and the **(+)-enantiomer** (LD<sub>50</sub> 19.2 mg/kg) [1] [6]. These findings correlate with the in vitro results and highlight the significance of stereochemistry in the toxicological profile of these compounds.

## Mechanism of Action and Biological Activity

γ-Coniceine exerts its primary toxic effects through interaction with the **nicotinic acetylcholine receptor (nAChR)** system. As a potent agonist of human fetal muscle-type nAChRs, it mimics the action of acetylcholine but is not regulated by physiological mechanisms, leading to overstimulation of cholinergic pathways [1] [6].



## Mechanism of $\gamma$ -Coniceine Toxicity at Neuromuscular Junction

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*Figure 2: Mechanism of  $\gamma$ -coniceine toxicity showing pathway from nAChR activation to respiratory failure [1] [6].*

The mechanism begins with  **$\gamma$ -coniceine binding** to nicotinic acetylcholine receptors at the neuromuscular junction [1] [6]. This binding results in **receptor over-activation**, triggering excessive influx of sodium and potassium ions [1] [6]. The ion imbalance causes **persistent depolarization** of the postsynaptic membrane, leading to **uncontrolled muscle contractions** followed by **paralysis** [1] [6]. Ultimately, paralysis of respiratory muscles can cause **respiratory failure**, which is the primary cause of death in  $\gamma$ -coniceine poisoning [1] [6].

The **stereoselective potency** of these alkaloids is attributed to the precise spatial arrangement of their molecules, which affects binding affinity and efficacy at the nAChR binding site. The natural (-)-enantiomers of coniine and N-methylconiine exhibit higher binding affinity to the receptor compared to their (+)-counterparts, explaining their greater toxicological significance [1].

## Analytical Methods for Study

Advanced analytical techniques are essential for studying  $\gamma$ -coniceine's stereochemistry, quantification, and biological activity. The following methodologies represent state-of-the-art approaches for investigating this compound:

### In Vitro Bioactivity Assay

- **Receptor Preparation:** Cells expressing human fetal muscle-type nicotinic acetylcholine receptors are cultured under standardized conditions [1].
- **Agonist Exposure:**  $\gamma$ -Coniceine and its analogs are applied in concentration gradients to determine dose-response relationships [1].
- **Response Measurement:** Receptor activation is quantified using electrophysiological recordings or fluorescence-based calcium flux assays [1].
- **Data Analysis:** EC<sub>50</sub> values are calculated from dose-response curves to compare relative potencies [1].

### In Vivo Mouse Bioassay

- **Animal Model:** Laboratory mice of standardized strain and weight range [1].
- **Compound Administration:** Alkaloids are administered via intraperitoneal injection in controlled doses [1].
- **Lethality Assessment:** Animals are monitored for 24-48 hours with detailed recording of toxic symptoms [1].
- **LD<sub>50</sub> Calculation:** Dose-response curves are generated using probit analysis to determine median lethal doses [1].

## Analytical Chemistry Techniques

- **Liquid Chromatography-Mass Spectrometry (LC-MS):** This powerful analytical technique combines the separation capabilities of liquid chromatography with the detection sensitivity of mass spectrometry [7]. For  $\gamma$ -coniceine analysis, reversed-phase LC with C18 columns provides optimal separation, while MS detection enables precise quantification and structural confirmation [7].
- **Sample Preparation:** Plant extracts or biological samples are typically extracted with methanol or ethanol, followed by solid-phase extraction cleanup to remove interfering compounds [7].
- **Chiral Separation:** For stereochemical analysis, chiral stationary phases or derivatization with chiral reagents enables separation of enantiomers [1] [7].

Table: Comparison of Analytical Methods for  $\gamma$ -Coniceine

Method	Applications	Sensitivity	Key Advantages
LC-MS/MS	Quantification, metabolic studies	High (ng/mL range)	High specificity, can detect multiple alkaloids simultaneously [7]
GC-MS	Volatile alkaloid analysis	High	Excellent for separation of complex mixtures [8]
Chiral HPLC	Enantiomer separation	Moderate	Direct stereochemical analysis without derivatization [1]
In vitro bioassay	Mechanism of action studies	Compound-dependent	Functional activity data, receptor specificity [1]

## Research Applications and Future Directions

The study of  $\gamma$ -coniceine and its stereochemical properties has significant implications across multiple scientific disciplines:

## Toxicological Research

- **Risk Assessment:** Understanding the stereoselective toxicity of  $\gamma$ -coniceine enables more accurate assessment of poison hemlock exposure risks to humans and livestock [1].
- **Antidote Development:** Elucidation of the precise mechanism of action facilitates the development of targeted antidotes, such as specific nAChR antagonists [1].

## Neuroscience Tools

- **Receptor Characterization:**  $\gamma$ -Coniceine serves as a valuable tool compound for studying the structure and function of nicotinic acetylcholine receptors [1].
- **Structure-Activity Relationships:** Comparative studies of  $\gamma$ -coniceine and its analogs provide insights into the structural requirements for nAChR binding and activation [1].

## Pharmaceutical Applications

- **Drug Discovery:** The nAChR target is relevant for developing therapeutics for neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction [1].
- **Natural Product Synthesis:** The complex stereochemistry of  $\gamma$ -coniceine presents challenges for asymmetric synthesis, driving innovation in synthetic methodology [1].

Recent advances in transcriptome analysis of *Conium maculatum* have identified candidate genes for the complete biosynthetic pathway of  $\gamma$ -coniceine [3] [5]. This genetic information opens possibilities for metabolic engineering of the pathway in heterologous systems, enabling sustainable production of these compounds for pharmaceutical research without cultivating toxic plants.

Future research directions should focus on:

- **Crystal structure determination** of  $\gamma$ -coniceine bound to nAChR to visualize precise binding interactions
- **Development of selective antagonists** based on the stereochemical requirements revealed by  $\gamma$ -coniceine studies
- **Exploration of synthetic analogs** with modified toxicity profiles for potential therapeutic applications

- **Heterologous pathway expression** in microbial hosts for sustainable production of these alkaloids

## Conclusion

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